molecular formula C8H8ClN3O B047833 4-Chloro-2-methyl-5-(prop-2-yn-1-ylamino)pyridazin-3(2H)-one CAS No. 124414-87-5

4-Chloro-2-methyl-5-(prop-2-yn-1-ylamino)pyridazin-3(2H)-one

Cat. No.: B047833
CAS No.: 124414-87-5
M. Wt: 197.62 g/mol
InChI Key: BRRUKUQGLOKRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have been extensively studied due to their potential therapeutic benefits, including antihypertensive, cardiotonic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as PCl5 for cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridazinones .

Scientific Research Applications

4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3-one
  • 4-Chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinone

Comparison: 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is unique due to its specific substitution pattern, which can influence its pharmacological profile. Compared to other pyridazinone derivatives, it may exhibit different levels of activity or selectivity towards certain biological targets .

Properties

CAS No.

124414-87-5

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

4-chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one

InChI

InChI=1S/C8H8ClN3O/c1-3-4-10-6-5-11-12(2)8(13)7(6)9/h1,5,10H,4H2,2H3

InChI Key

BRRUKUQGLOKRJN-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(C=N1)NCC#C)Cl

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCC#C)Cl

Synonyms

3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(2-propynylamino)- (9CI)

Origin of Product

United States

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